molecular formula C20H22ClN7S B10928904 5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10928904
M. Wt: 428.0 g/mol
InChI Key: YLPQRNKEAFRJPX-UHFFFAOYSA-N
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Description

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features multiple heterocyclic rings, including pyrazole and triazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with triazole derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Halogen atoms in the pyrazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups into the pyrazole rings.

Scientific Research Applications

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClN7S

Molecular Weight

428.0 g/mol

IUPAC Name

3-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22ClN7S/c1-12-5-7-16(8-6-12)10-26-11-17(9-22-26)27-19(23-24-20(27)29)15(4)28-14(3)18(21)13(2)25-28/h5-9,11,15H,10H2,1-4H3,(H,24,29)

InChI Key

YLPQRNKEAFRJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C(C)N4C(=C(C(=N4)C)Cl)C

Origin of Product

United States

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